Cas no 54774-47-9 (Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester,(1S,3R)-)

Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester,(1S,3R)- structure
54774-47-9 structure
Product Name:Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester,(1S,3R)-
CAS No:54774-47-9
MF:C21H20Cl2O3
MW:391.287704467773
CID:378632
PubChem ID:40159
Update Time:2025-04-19

Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester,(1S,3R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester,(1S,3R)-
    • NS00076541
    • RLLPVAHGXHCWKJ-PKOBYXMFSA-N
    • Permethrin trans
    • PERMETHRIN, TRANS-(-)-
    • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1S,3R)
    • Permethrin, (-)-trans-
    • Q27131987
    • SCHEMBL121233
    • rac-(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
    • NCGC00159390-03
    • 1S,TRANS-PERMETHRIN
    • UNII-WTX0TDW4JB
    • 3-Phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate #
    • CHEMBL600685
    • (1R)-trans-Permethrin
    • 1S-trans-Permethrin
    • EN300-6729655
    • 3-phenoxybenzyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
    • (-)-TRANS-PERMETHRIN
    • Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-trans)-
    • DTXSID7058254
    • C19864
    • PD132304
    • CS-0644075
    • WTX0TDW4JB
    • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1S-trans)-
    • HY-W588212
    • (SR)-cis-Permethrin
    • trans-(-)-permethrin
    • BIDD:GT0131
    • CYCLOPROPANECARBOXYLIC ACID, 3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-, (3-PHENOXYPHENYL)METHYL ESTER, (1S,3R)-
    • CHEBI:62523
    • 54774-47-9
    • Inchi: 1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1
    • InChI Key: RLLPVAHGXHCWKJ-PKOBYXMFSA-N
    • SMILES: Cl/C(=C\[C@H]1[C@H](C(=O)OCC2C=CC=C(C=2)OC2C=CC=CC=2)C1(C)C)/Cl

Computed Properties

  • Exact Mass: 390.0789499g/mol
  • Monoisotopic Mass: 390.0789499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 35.5Ų
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